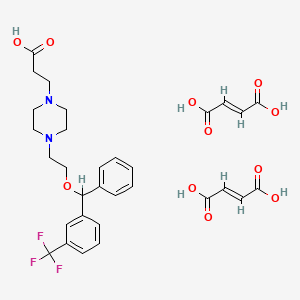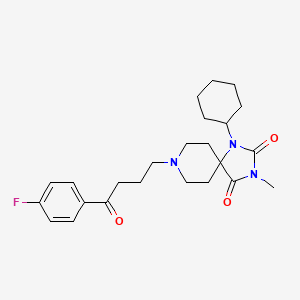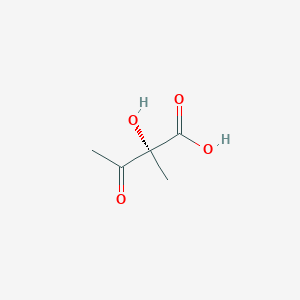
2-Acetolactate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetolactate can be synthesized through the catalytic transformation of pyruvate using acetolactate synthase (ALS). This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate . The reaction typically occurs under anaerobic conditions to prevent the formation of diacetyl, a byproduct that can inhibit the process .
Industrial Production Methods
In industrial settings, 2-acetolactate is produced using whole-cell biocatalysts. For example, engineered strains of Lactococcus lactis expressing robust ALS can efficiently convert pyruvate into 2-acetolactate. This method allows for high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Acetolactate undergoes several types of chemical reactions, including:
Decarboxylation: Catalyzed by acetolactate decarboxylase, converting 2-acetolactate to ®-acetoin.
Oxidation: Can be oxidized to form diacetyl, especially under aerobic conditions.
Common Reagents and Conditions
Decarboxylation: Requires acetolactate decarboxylase and typically occurs at a neutral pH.
Oxidation: Requires oxygen and can be catalyzed by various oxidizing agents.
Major Products Formed
®-Acetoin: Formed through decarboxylation.
Diacetyl: Formed through oxidation.
Scientific Research Applications
2-Acetolactate has numerous applications in scientific research:
Mechanism of Action
2-Acetolactate exerts its effects primarily through its role as a substrate for enzymes like acetolactate synthase and acetolactate decarboxylase. These enzymes catalyze the formation and conversion of 2-acetolactate in various metabolic pathways. The molecular targets include pyruvate and other intermediates in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetolactate: The enantiomer of ®-2-acetolactate, which also participates in similar metabolic pathways.
Acetoin: A product of 2-acetolactate decarboxylation, involved in various biochemical processes.
Diacetyl: An oxidation product of 2-acetolactate, known for its role in flavor production.
Uniqueness
2-Acetolactate, ®-, is unique due to its specific role in the biosynthesis of branched-chain amino acids and its chiral nature, which affects its interactions with enzymes and other molecules in metabolic pathways .
Properties
CAS No. |
26011-30-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
NMDWGEGFJUBKLB-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)[C@](C)(C(=O)O)O |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


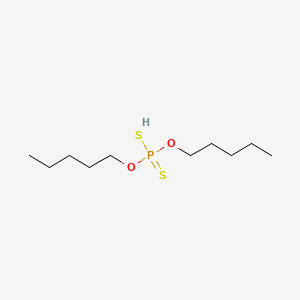

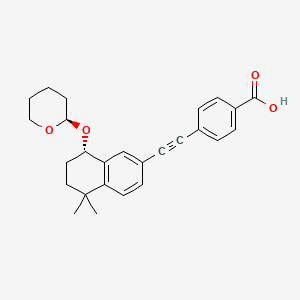
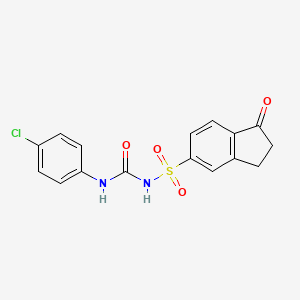
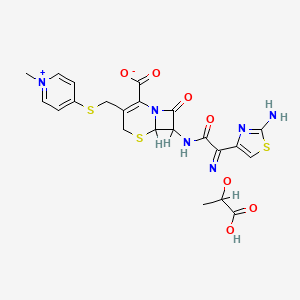
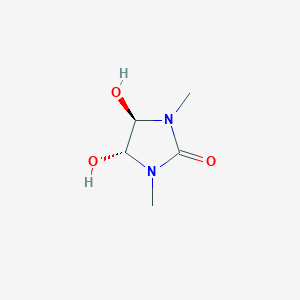
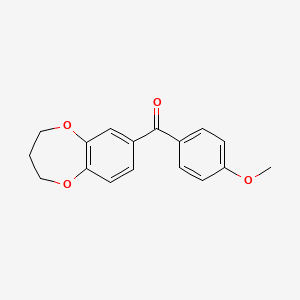
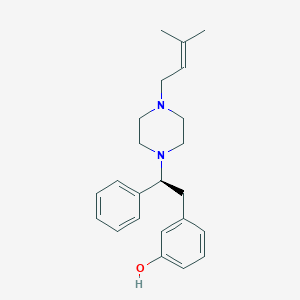


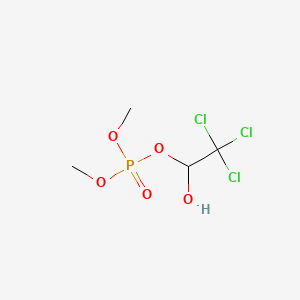
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
